molecular formula C9H10N4O2 B14812742 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine

2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine

Cat. No.: B14812742
M. Wt: 206.20 g/mol
InChI Key: POOAJORRHNHMFD-UHFFFAOYSA-N
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Description

2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine (CAS 4507-69-1) is a benzimidazole derivative supplied for research and development purposes. The benzimidazole scaffold is a recognized privileged structure in medicinal chemistry and serves as a crucial pharmacophore in several therapeutic agents . This specific nitro-substituted compound is of significant interest in the design and synthesis of novel antiprotozoal agents, with research indicating that structurally similar 5(6)-nitrobenzimidazole compounds demonstrate potent in vitro activity against intestinal and urogenital parasites such as Giardia intestinalis , Entamoeba histolytica , and Trichomonas vaginalis . The nitro group is often key to the biological activity of such compounds, functioning as a prodrug that undergoes reductive activation within the target organism . Beyond parasitology, the benzimidazole core is found in a wide range of approved human and veterinary medicines, including anthelmintics (e.g., albendazole, mebendazole) and proton pump inhibitors (e.g., omeprazole), highlighting the versatility and importance of this chemical class . Researchers can leverage this compound as a key synthetic intermediate for further chemical exploration. This product is intended for research applications in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

2-(6-nitro-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C9H10N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3-4,10H2,(H,11,12)

InChI Key

POOAJORRHNHMFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzimidazole with concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position . The resulting 6-nitrobenzimidazole is then reacted with ethylenediamine under controlled conditions to yield 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine side chain.

Major Products Formed

    Oxidation: Formation of 2-(6-Amino-1H-benzimidazol-2-YL)ethanamine.

    Reduction: Various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The compound’s effects on molecular pathways depend on its specific interactions with these targets .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine Benzimidazole 6-NO₂, 2-CH₂CH₂NH₂ C₉H₁₀N₄O₂ 218.21 (estimated) Potential pharmaceutical intermediate
2-(1,3-Benzothiazol-2-yl)ethanamine Benzothiazole 2-CH₂CH₂NH₂ C₉H₁₀N₂S 178.26 Reduced hydrogen-bonding capacity
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine Phenyl ether Dual 4-NO₂, ethanamine link C₁₆H₁₇N₃O₅ 335.33 (estimated) Electrophilic intermediate in drug synthesis
2-(1H-Benzimidazol-1-ylmethoxy)ethanamine Benzimidazole 1-OCH₂CH₂NH₂ C₁₀H₁₃N₃O 191.23 Enhanced solubility in organic media

Research Findings and Implications

  • Electron Effects : Nitro groups (e.g., in the target compound and derivative) increase electrophilicity, favoring reactions with nucleophiles. Chlorine substituents () enhance lipophilicity but may pose toxicity challenges.
  • Hydrogen Bonding : Benzimidazole’s dual nitrogen atoms (target compound) support stronger hydrogen-bonding networks compared to benzothiazole (), influencing crystallinity and solubility .
  • Pharmaceutical Relevance : Nitro and methoxy derivatives () highlight the role of substituents in tuning bioactivity. For example, nitro groups are common in antimicrobial agents, while methoxy groups appear in CNS-targeting drugs.

Biological Activity

2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine, a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects. This article explores the biological activity of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine typically involves the reaction of 5(6)-nitro-1H-benzimidazole with appropriate amines under controlled conditions. The compound features a nitro group at position 6 of the benzimidazole ring, which is crucial for its biological activity. Various synthetic methods have been reported, including microwave-assisted techniques that enhance yield and reduce reaction time .

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine demonstrates activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Bacillus subtilis4

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymatic processes .

Table 2: Antifungal Activity of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine

Fungal StrainMIC (µg/mL)
Candida albicans20
Aspergillus niger25

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. Compounds similar to 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of cell cycle progression, and modulation of apoptosis-related proteins such as p53 .

Case Study:
A study evaluated the effects of related benzimidazole derivatives on human cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutics. For instance, a derivative exhibited an IC50 of 3.95 µM against Giardia intestinalis, demonstrating superior activity compared to traditional treatments like benznidazole .

The biological activity of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine can be attributed to several mechanisms:

  • DNA Intercalation: The planar structure allows for intercalation into DNA, disrupting replication.
  • Enzyme Inhibition: Inhibition of key enzymes involved in cellular metabolism and replication.
  • ROS Generation: Induction of oxidative stress leading to cell death.

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine, and what key reaction parameters influence yield?

The synthesis typically involves nitration of a benzimidazole precursor followed by functionalization of the ethanamine side chain. Key steps include:

  • Condensation reactions under reflux conditions (e.g., acetyl chloride with benzimidazole derivatives, as in ).
  • Regioselective nitration at the 6-position using mixed acids (HNO₃/H₂SO₄), where temperature control (<50°C) minimizes byproducts .
  • Purification via recrystallization (methanol/water systems) to isolate the nitro-substituted product . Yield optimization hinges on stoichiometric ratios, reaction time, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing nitro-group proximity shifts) and confirms amine functionalization .
  • X-ray crystallography : Resolves nitro-group orientation and hydrogen-bonding motifs using programs like SHELXL for refinement .
  • FT-IR : Identifies nitro (N-O) stretches (~1520 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for the hydrogen-bonding network in this compound?

  • Graph set analysis ( ) systematically categorizes hydrogen bonds (e.g., D, R₂²(8) motifs) to compare experimental (X-ray) and computational (DFT) results.
  • Refinement via SHELXL ( ) with high-resolution data reduces thermal motion artifacts, clarifying discrepancies in bond angles or torsional strain .
  • Multivariate statistical modeling reconciles steric effects (e.g., nitro-group steric hindrance) with predicted vs. observed hydrogen-bond geometries .

Q. What strategies are recommended for optimizing regioselective nitration in the synthesis of benzimidazole derivatives like 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine?

  • Directed nitration : Use protecting groups (e.g., acetyl) on the ethanamine side chain to shield the 2-position, forcing nitration to the 6-position .
  • Lewis acid catalysis : FeCl₃ or ZnCl₂ enhances electrophilic substitution at electron-deficient aromatic positions .
  • Solvent polarity screening : Polar aprotic solvents (DMF) improve nitro-group regioselectivity by stabilizing transition states .

Q. How do steric and electronic factors influence the intermolecular interactions of 2-(6-Nitro-1H-benzimidazol-2-YL)ethanamine in crystal packing, and how can these be analyzed?

  • Steric effects : The nitro group’s bulk disrupts π-π stacking, favoring hydrogen-bonded chains (N-H⋯N) between benzimidazole rings .
  • Electronic effects : Nitro’s electron-withdrawing nature polarizes the benzimidazole ring, enhancing dipole-dipole interactions with adjacent ethanamine groups .
  • Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bond vs. van der Waals) from crystallographic data .

Methodological Notes

  • Crystallography : Use SHELXTL () for structure solution and refinement, particularly for high-resolution datasets with twinning or disorder .
  • Synthetic Design : Reference regioselective protocols from and to avoid over-nitration or side-reactions .
  • Data Validation : Cross-validate NMR and crystallographic results with computational models (e.g., DFT for H-bond energetics) to resolve structural ambiguities .

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